molecular formula C18H14ClFN4O2S B11457805 2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11457805
M. Wt: 404.8 g/mol
InChI Key: OZHPESXAORVQSC-UHFFFAOYSA-N
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Description

2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with a sulfanyl group and a fluorophenylacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of 2-chlorobenzaldehyde with guanidine to form the pyrimidine ring.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiourea.

    Acylation: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly for its potential antiviral and anticancer properties.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Materials Science: It can be explored for its potential use in creating new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • **2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its combination of a fluorophenyl group with a sulfanyl-pyrimidine core. This unique structure may confer distinct biological activities and chemical properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14ClFN4O2S

Molecular Weight

404.8 g/mol

IUPAC Name

2-[6-amino-1-(2-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H14ClFN4O2S/c19-13-3-1-2-4-14(13)24-15(21)9-16(25)23-18(24)27-10-17(26)22-12-7-5-11(20)6-8-12/h1-9H,10,21H2,(H,22,26)

InChI Key

OZHPESXAORVQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)N)Cl

Origin of Product

United States

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